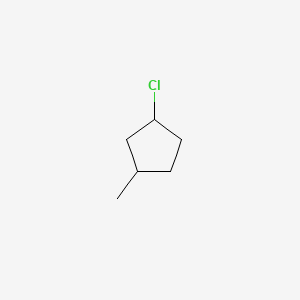

1-Chloro-3-methylcyclopentane

Description

Properties

IUPAC Name |

1-chloro-3-methylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTDXLYILUJOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90707374 | |

| Record name | 1-Chloro-3-methylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90707374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142857-44-1 | |

| Record name | 1-Chloro-3-methylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90707374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Chloro-3-methylcyclopentane from 3-methylcyclopentanol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-3-methylcyclopentane from 3-methylcyclopentanol (B93247). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the primary synthetic methodologies, including reaction mechanisms, stereochemical considerations, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Introduction

1-Chloro-3-methylcyclopentane is a versatile intermediate in organic synthesis, utilized in the construction of more complex molecular architectures for pharmaceutical and materials science applications. Its synthesis from the readily available precursor, 3-methylcyclopentanol, is a fundamental transformation that can be achieved through various chlorination methods. The choice of reagent and reaction conditions is critical as it dictates the stereochemical outcome of the product, a crucial consideration in the synthesis of chiral molecules. This guide will focus on two principal methods: reaction with hydrohalic acids (in the form of the Lucas reagent) and reaction with thionyl chloride.

Synthetic Pathways and Mechanisms

The conversion of 3-methylcyclopentanol to 1-chloro-3-methylcyclopentane involves the substitution of the hydroxyl group with a chlorine atom. The two primary methods discussed proceed through different mechanistic pathways, leading to distinct stereochemical outcomes.

SN1 Pathway using Lucas Reagent (HCl/ZnCl₂)

The reaction of a secondary alcohol such as 3-methylcyclopentanol with a strong hydrohalic acid, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), typically proceeds through a first-order nucleophilic substitution (SN1) mechanism.

The key steps in this pathway are:

-

Protonation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. In the acidic medium, it is protonated to form a good leaving group, water.

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the carbon atom. This carbocation is planar.

-

Nucleophilic Attack: The chloride ion can attack the planar carbocation from either face with equal probability.

This non-stereospecific attack results in a mixture of stereoisomers. If the starting material is a single enantiomer of 3-methylcyclopentanol, the product will be a racemic mixture of the corresponding enantiomers of 1-chloro-3-methylcyclopentane. If the starting material is a cis/trans mixture, a complex mixture of all possible stereoisomers of the product will be formed.

SNi and SN2 Pathways using Thionyl Chloride (SOCl₂)

Thionyl chloride is a versatile reagent for the conversion of alcohols to alkyl chlorides. The mechanism can be either substitution nucleophilic internal (SNi) or bimolecular nucleophilic substitution (SN2), depending on the reaction conditions.

-

SNi Mechanism (Retention of Stereochemistry): In the absence of a base, the reaction often proceeds with retention of configuration. The alcohol attacks the thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate then collapses in a concerted step where the chlorine atom is delivered from the same face as the departing sulfur dioxide molecule.

-

SN2 Mechanism (Inversion of Stereochemistry): In the presence of a base such as pyridine (B92270), the mechanism shifts to SN2. Pyridine reacts with the HCl byproduct, preventing it from participating in side reactions. The chloride ion, now a free nucleophile, attacks the carbon atom from the backside of the leaving group, leading to an inversion of stereochemistry.[1][2]

Quantitative Data Summary

While specific yield data for the synthesis of 1-chloro-3-methylcyclopentane from 3-methylcyclopentanol is not extensively reported in the literature, the following table summarizes typical yields for the chlorination of secondary alcohols using the described methods and provides known spectroscopic data for the product isomers.

| Parameter | Lucas Reagent (HCl/ZnCl₂) | Thionyl Chloride (SOCl₂) | Thionyl Chloride / Pyridine |

| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |

| Stereochemistry | Racemization/Mixture of Isomers | Retention | Inversion |

| Reaction Conditions | Room temperature or gentle heating | 0 °C to reflux | 0 °C to room temperature |

| Byproducts | Water | SO₂, HCl | SO₂, Pyridinium hydrochloride |

Table 1: Comparison of Synthetic Methods.

| Compound | 13C NMR Data (ppm) |

| cis-1-Chloro-3-methylcyclopentane | Not explicitly found, but data for the cis isomer is available on PubChem.[3] |

| trans-1-Chloro-3-methylcyclopentane | A 13C NMR spectrum is available in SpectraBase.[4] |

Table 2: Spectroscopic Data for 1-Chloro-3-methylcyclopentane Isomers.

Experimental Protocols

The following protocols are representative examples for the chlorination of a secondary alcohol and should be adapted and optimized for the specific substrate, 3-methylcyclopentanol.

General Protocol for Chlorination using Thionyl Chloride

This protocol is a general procedure and can be adapted for reactions with or without pyridine.

Materials:

-

3-methylcyclopentanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

-

Reagent Charging: In the flask, dissolve 3-methylcyclopentanol (1.0 eq) in anhydrous diethyl ether.

-

Addition of Thionyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise from the dropping funnel.

-

Addition of Pyridine (for SN2): If inversion of stereochemistry is desired, add pyridine (1.1 - 1.5 eq) dropwise after the addition of thionyl chloride, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly add cold water to quench any excess thionyl chloride.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude 1-chloro-3-methylcyclopentane can be purified by distillation.

Conclusion

The synthesis of 1-chloro-3-methylcyclopentane from 3-methylcyclopentanol can be effectively achieved through established chlorination protocols. The choice between the Lucas reagent and thionyl chloride (with or without a base) will primarily depend on the desired stereochemical outcome. The SN1 pathway with the Lucas reagent leads to a mixture of stereoisomers, while the use of thionyl chloride can be tuned to favor either retention (SNi) or inversion (SN2) of stereochemistry. The provided experimental guidelines offer a solid foundation for the practical execution of this important transformation in a laboratory setting. Further optimization of reaction conditions for this specific substrate is recommended to achieve maximum yield and purity.

References

Stereoselective Synthesis of cis-1-Chloro-3-methylcyclopentane: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoselective synthesis of cis-1-Chloro-3-methylcyclopentane, a chiral halogenated cycloalkane of interest in medicinal chemistry and materials science. Control of the relative stereochemistry of the chloro and methyl groups on the cyclopentane (B165970) ring is crucial for the development of novel chemical entities with specific biological activities and material properties. This document outlines two primary synthetic strategies, commencing with the stereoselective synthesis of the key precursor, cis-3-methylcyclopentanol, followed by stereoretentive chlorination methodologies. Detailed experimental protocols, quantitative data, and mechanistic pathway visualizations are presented to facilitate the practical application of these synthetic routes.

Introduction

The spatial arrangement of substituents on a cyclic scaffold profoundly influences the molecule's interaction with biological targets and its physical properties. In the case of 1-Chloro-3-methylcyclopentane, the cis diastereomer presents a distinct three-dimensional structure compared to its trans counterpart. Achieving a high degree of stereocontrol in its synthesis is therefore a critical objective for its application in fields such as drug discovery and asymmetric synthesis. This guide focuses on robust and reproducible methods to obtain cis-1-Chloro-3-methylcyclopentane with high diastereoselectivity.

Synthetic Strategy Overview

The principal strategy for the stereoselective synthesis of cis-1-Chloro-3-methylcyclopentane involves a two-step sequence:

-

Stereoselective Reduction of 3-Methylcyclopentanone (B121447): The synthesis begins with the reduction of the prochiral ketone, 3-methylcyclopentanone, to establish the desired cis stereochemistry in the resulting alcohol, cis-3-methylcyclopentanol. The choice of reducing agent is paramount in achieving high diastereoselectivity.

-

Stereoretentive Chlorination of cis-3-Methylcyclopentanol: The subsequent conversion of the hydroxyl group to a chlorine atom must proceed with retention of configuration to preserve the cis arrangement. Standard chlorination methods that proceed via an S(_N)2 mechanism would lead to the undesired trans product. Therefore, specialized protocols that favor an S(_N)i (internal nucleophilic substitution) or a related retention mechanism are required.

An alternative, though typically less selective, approach involves the hydrochlorination of 3-methylcyclopentene. This method is also briefly discussed.

Experimental Protocols

Step 1: Stereoselective Synthesis of cis-3-Methylcyclopentanol

The diastereoselective reduction of 3-methylcyclopentanone to favor the cis isomer is effectively achieved using sterically hindered hydride reagents. L-Selectride® (lithium tri-sec-butylborohydride) is a particularly effective reagent for this transformation, as it approaches the carbonyl group from the less sterically hindered face, opposite to the methyl group, leading to the formation of the cis-alcohol.

Experimental Protocol: Diastereoselective Reduction with L-Selectride®

-

Materials:

-

3-Methylcyclopentanone

-

L-Selectride® (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO(_4))

-

-

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere of nitrogen or argon, dissolve 3-methylcyclopentanone (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® (1.1 equivalents, 1.0 M solution in THF) dropwise to the stirred solution, ensuring the internal temperature is maintained at -78 °C.

-

Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).

-

Filter the drying agent and concentrate the organic layer under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure cis-3-methylcyclopentanol.

-

Quantitative Data:

| Reducing Agent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| L-Selectride® | -78 | >95:5 | >90 |

| Sodium Borohydride (NaBH(_4)) | 0 | ~60:40 | Variable |

Logical Workflow for Synthesis of cis-3-Methylcyclopentanol

Caption: Synthetic pathway to cis-3-methylcyclopentanol.

Step 2: Stereoretentive Chlorination of cis-3-Methylcyclopentanol

Two effective methods for the chlorination of cis-3-methylcyclopentanol with retention of configuration are presented below.

This method utilizes a Lewis acid catalyst, TiCl(_4), to promote a stereoretentive chlorination. The reaction proceeds through the in-situ formation of a chlorosulfite intermediate, which is then activated by TiCl(_4) to deliver the chloride nucleophile from the same face as the departing oxygen, leading to retention of stereochemistry.[1]

Experimental Protocol:

-

Materials:

-

cis-3-Methylcyclopentanol

-

Thionyl chloride (SOCl(_2))

-

Titanium (IV) chloride (TiCl(_4))

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

-

Procedure:

-

In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve cis-3-methylcyclopentanol (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

After stirring for 15 minutes at 0 °C to form the chlorosulfite intermediate, add a solution of TiCl(_4) (10 mol% for catalytic reaction, or up to 2.0 equivalents for exclusive retention) in DCM dropwise, maintaining the temperature at 0 °C (or -78 °C for optimal stereoselectivity with stoichiometric TiCl(_4)).[1]

-

Stir the reaction for 15-30 minutes at the same temperature. Monitor the reaction by GC-MS.

-

Quench the reaction by carefully pouring it into a cold, saturated aqueous NaHCO(_3) solution.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na(_2)SO(_4).

-

Filter and concentrate under reduced pressure. The crude product can be purified by distillation or flash chromatography.

-

Quantitative Data for TiCl(_4) Catalyzed Chlorination of Cyclic Alcohols:

| Substrate (Analogue) | TiCl(_4) (equiv.) | Temperature (°C) | Retention:Inversion Ratio | Yield (%) |

| cis-3-Methylcyclohexanol | 0.1 | 0 | 7:1 | ~65 |

| cis-3-Methylcyclohexanol | 2.0 | -78 | Exclusive Retention | ~60 |

Data adapted from analogous systems and indicates expected outcomes.[1]

Reaction Pathway for TiCl(_4) Catalyzed Chlorination

References

An In-depth Technical Guide to the Stereospecific Synthesis of (1R,3S)-1-Chloro-3-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed stereospecific synthesis for (1R,3S)-1-Chloro-3-methylcyclopentane. This route is constructed based on established principles of stereoselective organic synthesis and analogous reactions reported in the scientific literature. To the best of our knowledge, a direct, published synthesis for this specific stereoisomer is not currently available. Therefore, the presented protocols and expected outcomes are hypothetical and would require experimental validation.

Introduction

Substituted cyclopentanes are prevalent structural motifs in a wide array of biologically active molecules and natural products. The precise control of stereochemistry in these five-membered rings is often crucial for their desired pharmacological activity. This guide details a proposed two-step stereospecific synthesis of (1R,3S)-1-Chloro-3-methylcyclopentane, a chiral halogenated cyclopentane (B165970) derivative with potential applications as a building block in medicinal chemistry and materials science. The synthetic strategy hinges on establishing the two stereocenters in a controlled manner, starting from a commercially available chiral precursor.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The retrosynthetic analysis for (1R,3S)-1-Chloro-3-methylcyclopentane identifies (1R,3S)-3-methylcyclopentanol as a key intermediate. This alcohol can be obtained through the diastereoselective reduction of the corresponding ketone, (S)-3-methylcyclopentanone. The stereochemistry at the C3 position is set by using the enantiopure ketone as the starting material, while the stereochemistry at the C1 position is established during the reduction step. The final conversion of the alcohol to the chloride is proposed to proceed with retention of configuration.

Caption: Retrosynthetic analysis of (1R,3S)-1-Chloro-3-methylcyclopentane.

Experimental Protocols

Step 1: Diastereoselective Reduction of (S)-3-Methylcyclopentanone to (1R,3S)-3-Methylcyclopentanol

The critical step in this synthesis is the diastereoselective reduction of (S)-3-methylcyclopentanone to favor the formation of the trans alcohol, (1R,3S)-3-methylcyclopentanol. The use of a less sterically hindered reducing agent, such as sodium borohydride (B1222165), typically favors the formation of the thermodynamically more stable trans product through equatorial attack of the hydride. The addition of a Lewis acid like cerium(III) chloride (Luche reduction) can enhance this selectivity.

Materials:

-

(S)-3-Methylcyclopentanone (commercially available)

-

Methanol (B129727) (anhydrous)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-3-methylcyclopentanone (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate (1R,3S)-3-methylcyclopentanol.

Step 2: Stereospecific Chlorination of (1R,3S)-3-Methylcyclopentanol to (1R,3S)-1-Chloro-3-methylcyclopentane

The conversion of the secondary alcohol to the corresponding chloride with retention of configuration can be effectively achieved using thionyl chloride in the presence of a catalytic amount of titanium(IV) tetrachloride. This method is known to proceed with high stereoretention for cyclic alcohols.

Materials:

-

(1R,3S)-3-Methylcyclopentanol

-

Thionyl chloride (SOCl₂)

-

Titanium(IV) tetrachloride (TiCl₄) (catalytic amount, e.g., 10 mol%)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, dissolve (1R,3S)-3-methylcyclopentanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) to the stirred solution.

-

After stirring for 10 minutes, add a catalytic amount of titanium(IV) tetrachloride (0.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography to obtain (1R,3S)-1-Chloro-3-methylcyclopentane.

Data Presentation

The following table summarizes the expected, yet hypothetical, quantitative data for the proposed synthesis based on analogous reactions found in the literature. Actual experimental results may vary.

| Step | Transformation | Reagents and Conditions | Expected Diastereomeric Ratio (trans:cis) | Expected Yield (%) |

| 1 | (S)-3-Methylcyclopentanone → (1R,3S)-3-Methylcyclopentanol | NaBH₄, CeCl₃·7H₂O, Methanol, 0 °C | >90:10 | 85-95 |

| 2 | (1R,3S)-3-Methylcyclopentanol → (1R,3S)-1-Chloro-3-methylcyclopentane | SOCl₂, cat. TiCl₄, DCM, 0 °C to rt | >98% retention | 80-90 |

Mandatory Visualizations

Caption: Proposed synthetic workflow for (1R,3S)-1-Chloro-3-methylcyclopentane.

Conclusion

This technical guide presents a plausible and scientifically grounded two-step synthetic route for the stereospecific preparation of (1R,3S)-1-Chloro-3-methylcyclopentane. The proposed methodology leverages a diastereoselective reduction followed by a stereoretentive chlorination to control the stereochemistry at both chiral centers. While the described protocols are based on well-established transformations, experimental validation is necessary to optimize reaction conditions and confirm the yields and stereoselectivities for this specific substrate. This work provides a valuable starting point for researchers and scientists in need of this particular chiral building block for their drug discovery and development programs.

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-3-methylcyclopentane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the cis- and trans-isomers of 1-chloro-3-methylcyclopentane. This information is critical for professionals in research and development who require a thorough understanding of these compounds for applications in areas such as medicinal chemistry, materials science, and organic synthesis.

Stereoisomers of 1-Chloro-3-methylcyclopentane

1-Chloro-3-methylcyclopentane exists as two diastereomers: cis-1-chloro-3-methylcyclopentane and trans-1-chloro-3-methylcyclopentane. The stereochemistry of these isomers significantly influences their physical and chemical behavior.

Physical Properties

Table 1: Computed and Precursor Physical Properties

| Property | cis-1-Chloro-3-methylcyclopentane (Computed) | trans-1-Chloro-3-methylcyclopentane (Computed) | 3-Methylcyclopentanol (B93247) (Mixture of Isomers, Experimental) |

| Molecular Formula | C₆H₁₁Cl | C₆H₁₁Cl | C₆H₁₂O |

| Molecular Weight | 118.60 g/mol [1][2] | 118.60 g/mol | 100.16 g/mol |

| Boiling Point | Not available | Not available | 149-150 °C |

| Density | Not available | Not available | 0.91 g/mL at 25 °C |

| Refractive Index | Not available | Not available | n20/D 1.446 |

| XLogP3-AA | 2.5 | 2.5 | 1.2 |

Chemical Properties and Reactivity

The chemical reactivity of the 1-chloro-3-methylcyclopentane isomers is primarily dictated by the presence of the chlorine atom, which can act as a leaving group in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (Sₙ2) Reactions

Both cis- and trans-1-chloro-3-methylcyclopentane can undergo bimolecular nucleophilic substitution (Sₙ2) reactions. A key feature of the Sₙ2 mechanism is the inversion of stereochemistry at the carbon center undergoing substitution.

For example, the reaction of (1S,3S)-1-chloro-3-methylcyclopentane (a trans-isomer) with a nucleophile like methanethiol (B179389) in the presence of a base proceeds with inversion of configuration at the C-1 position.

Elimination (E2) Reactions

In the presence of a strong, non-nucleophilic base, 1-chloro-3-methylcyclopentane isomers can undergo bimolecular elimination (E2) reactions to form alkenes. The regioselectivity and stereoselectivity of these reactions are dependent on the stereochemistry of the starting material.

For the E2 mechanism to occur, the hydrogen atom and the leaving group (chlorine) must be in an anti-periplanar conformation. This conformational requirement dictates the major and minor products formed from the cis- and trans-isomers.

-

cis-1-Chloro-3-methylcyclopentane: Can form both 3-methylcyclopentene (B105217) and 4-methylcyclopentene (B168065).

-

trans-1-Chloro-3-methylcyclopentane: The major product is typically 4-methylcyclopentene due to steric hindrance from the methyl group, which disfavors the formation of the more substituted alkene (Zaitsev's rule is not the dominant factor).

Experimental Protocols

Synthesis of 1-Chloro-3-methylcyclopentane via Chlorination of 3-Methylcyclopentanol

A common method for the synthesis of alkyl chlorides from alcohols is the reaction with thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.[3]

General Procedure:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 3-methylcyclopentanol (1.0 eq) in an anhydrous, non-coordinating solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.[3]

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently reflux if necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent used for the reaction. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, a mixture of cis- and trans-1-chloro-3-methylcyclopentane, can be purified by distillation.

Separation of cis- and trans-Isomers by Gas Chromatography

Due to the likely small differences in boiling points, separation of the cis and trans diastereomers of 1-chloro-3-methylcyclopentane can be effectively achieved by gas chromatography (GC), particularly using a polar stationary phase.

General GC Protocol:

-

Column Selection: A capillary column with a polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., DB-WAX) or a cyanopropyl polysiloxane, is recommended to exploit potential differences in polarity between the isomers.

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium or Hydrogen.

-

Temperatures:

-

Injector: ~200-250°C.

-

Detector (FID): ~250-300°C.

-

-

Oven Temperature Program: A slow temperature ramp is crucial for resolving closely eluting isomers. A suggested starting point is:

-

Initial Temperature: 60-80°C, hold for 1-2 minutes.

-

Ramp Rate: 2-5°C/min up to 150-180°C.

-

Final Hold: 5-10 minutes.

-

-

Sample Preparation: Prepare a dilute solution (e.g., 100-1000 ppm) of the isomer mixture in a volatile solvent like dichloromethane or hexane.

The less polar trans-isomer is generally expected to elute before the more polar cis-isomer on a polar stationary phase.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts and coupling constants of the protons in the cyclopentane (B165970) ring will differ between the cis and trans isomers due to the different magnetic environments created by the relative positions of the chloro and methyl groups. The proton attached to the carbon bearing the chlorine (H-1) is expected to be a key diagnostic signal.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly C-1, C-3, and the adjacent carbons, will be distinct for the cis and trans isomers. SpectraBase contains 13C NMR data for both cis- and trans-1-chloro-3-methylcyclopentane.[2][4]

Infrared (IR) Spectroscopy:

The IR spectra of both isomers will show characteristic C-H stretching and bending vibrations for the cyclopentane ring and the methyl group. The C-Cl stretching frequency will also be present, typically in the range of 600-800 cm⁻¹. Subtle differences in the fingerprint region may be observable between the two isomers.

This guide provides a foundational understanding of the physical and chemical properties of 1-chloro-3-methylcyclopentane isomers. For specific quantitative data and detailed experimental procedures, further investigation into specialized chemical databases and peer-reviewed literature is recommended.

References

- 1. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cis-1-Chloro-3-methyl cyclopentane | C6H11Cl | CID 95369075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of trans-1-Chloro-3-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for trans-1-chloro-3-methylcyclopentane. In the absence of readily available experimental spectra in public databases, this document leverages high-quality computational prediction to offer valuable insights into the structural characterization of this molecule. This guide also outlines standardized experimental protocols for acquiring such spectra and includes visualizations to aid in understanding the molecular structure and the NMR data acquisition workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for trans-1-chloro-3-methylcyclopentane. The predictions were generated using established computational algorithms that are widely used in the scientific community for their reliability in forecasting NMR chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for trans-1-Chloro-3-methylcyclopentane

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| 1 | 4.25 | Multiplet | - |

| 2a | 2.15 | Multiplet | - |

| 2b | 1.85 | Multiplet | - |

| 3 | 1.95 | Multiplet | - |

| 4a | 1.75 | Multiplet | - |

| 4b | 1.30 | Multiplet | - |

| 5a | 2.05 | Multiplet | - |

| 5b | 1.55 | Multiplet | - |

| 6 (CH₃) | 1.05 | Doublet | 6.5 |

Note: The assignments are based on the numbering provided in the chemical structure diagram below. Protons on the same carbon (a/b) are diastereotopic and thus have different chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for trans-1-Chloro-3-methylcyclopentane

| Atom Number | Predicted Chemical Shift (ppm) |

| 1 | 68.5 |

| 2 | 42.0 |

| 3 | 35.5 |

| 4 | 34.0 |

| 5 | 40.5 |

| 6 (CH₃) | 21.0 |

Note: The assignments are based on the numbering provided in the chemical structure diagram below.

Chemical Structure

The following diagram illustrates the chemical structure of trans-1-chloro-3-methylcyclopentane with atom numbering corresponding to the NMR data tables.

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like trans-1-chloro-3-methylcyclopentane.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Temperature: Typically room temperature (e.g., 298 K).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 220 ppm).

-

Temperature: Typically room temperature (e.g., 298 K).

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the typical workflow from sample preparation to final spectral analysis for a small molecule.

Mass Spectrometry of Halogenated Cyclopentane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of halogenated cyclopentane (B165970) derivatives. It covers fundamental principles, detailed experimental protocols, and in-depth analysis of fragmentation patterns to aid in the structural elucidation and quantification of these compounds, which are prevalent in pharmaceutical and environmental contexts.

Introduction to the Mass Spectrometry of Halogenated Cyclopentanes

Halogenated cyclopentane derivatives represent a significant class of compounds with diverse applications, ranging from pharmaceutical intermediates to agrochemicals and industrial solvents. Their analysis is crucial for drug development, metabolic studies, and environmental monitoring. Mass spectrometry (MS), particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), stands as a powerful tool for the identification and quantification of these molecules.

The presence of halogens (Fluorine, Chlorine, Bromine, Iodine) introduces unique characteristics to the mass spectra of these cyclopentane derivatives. The natural isotopic abundances of chlorine and bromine, for instance, produce distinctive M+2 and M+4 peaks, which are invaluable for confirming the presence and number of these atoms in a molecule. Understanding the interplay between the cyclopentyl ring structure and the halogen substituents is key to interpreting their fragmentation patterns and obtaining unambiguous structural information.

Ionization Techniques for Halogenated Cyclopentane Analysis

The choice of ionization technique is critical and depends on the volatility and thermal stability of the analyte, as well as the desired level of fragmentation.

Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the sample molecules. This method induces significant fragmentation, providing a detailed fingerprint of the molecule's structure. EI is highly suitable for volatile and thermally stable halogenated cyclopentanes, often analyzed by GC-MS.

-

Advantages: Produces extensive, reproducible fragmentation patterns useful for structural elucidation and library matching.

-

Disadvantages: The molecular ion may be weak or absent for some compounds, making molecular weight determination challenging.

Chemical Ionization (CI)

Chemical Ionization (CI) is a "soft" ionization technique that employs a reagent gas (e.g., methane, isobutane, or ammonia) to ionize the analyte through ion-molecule reactions. This results in less fragmentation and often a more prominent protonated molecule [M+H]⁺ or adduct ion.

-

Positive Chemical Ionization (PCI): Useful for confirming the molecular weight of the analyte.

-

Negative Chemical Ionization (NCI): Particularly sensitive for compounds with high electron affinity, such as halogenated molecules. NCI can provide high sensitivity and selectivity for the analysis of chlorinated and brominated cyclopentane derivatives.

A comparison of EI and NCI mass spectra for α-hexachlorocyclohexane, a related compound, demonstrates the reduced fragmentation in NCI, where the molecular ion cluster is more prominent.[1]

Fragmentation Pathways of Halogenated Cyclopentane Derivatives

The fragmentation of halogenated cyclopentane derivatives in EI-MS is a combination of processes characteristic of both cycloalkanes and halogenated hydrocarbons.

General Fragmentation of the Cyclopentane Ring

The primary fragmentation pathway for the cyclopentane molecular ion involves the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da), resulting in a prominent M-28 peak.[2][3] The initial ionization is believed to weaken a C-C bond, leading to ring-opening and subsequent fragmentation.

Caption: Fragmentation of the cyclopentane molecular ion.

Influence of Halogen Substitution

The presence of a halogen atom introduces additional and often competing fragmentation pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the halogen.

-

Loss of a Halogen Radical: Direct cleavage of the carbon-halogen bond to lose a halogen radical (e.g., •Cl or •Br). This results in a [M-X]⁺ ion.

-

Loss of Hydrogen Halide: Elimination of a hydrogen halide molecule (e.g., HCl or HBr) from the molecular ion, leading to a [M-HX]⁺• ion. This is a common pathway for chloro- and bromoalkanes.

The following diagram illustrates these competing fragmentation pathways for a monosubstituted halogenated cyclopentane.

Caption: Competing fragmentation pathways.

Data Presentation: Quantitative Mass Spectra

The following tables summarize the key fragment ions and their relative intensities for representative halogenated cyclopentane derivatives under Electron Ionization (EI) conditions.

Table 1: Mass Spectrum of Chlorocyclopentane

| m/z | Relative Intensity (%) | Proposed Fragment |

| 106 | 5 | [C₅H₉³⁷Cl]⁺• (M+2) |

| 104 | 15 | [C₅H₉³⁵Cl]⁺• (M⁺) |

| 69 | 100 | [C₅H₉]⁺ (Loss of •Cl) |

| 68 | 40 | [C₅H₈]⁺• (Loss of HCl) |

| 42 | 30 | [C₃H₆]⁺• |

| 41 | 85 | [C₃H₅]⁺ |

Data sourced from NIST WebBook.

Table 2: Mass Spectrum of Bromocyclopentane

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150 | 25 | [C₅H₉⁸¹Br]⁺• (M+2) |

| 148 | 25 | [C₅H₉⁷⁹Br]⁺• (M⁺) |

| 69 | 100 | [C₅H₉]⁺ (Loss of •Br) |

| 42 | 15 | [C₃H₆]⁺• |

| 41 | 70 | [C₃H₅]⁺ |

Data sourced from NIST WebBook.

Table 3: Mass Spectrum of trans-1,2-Dichlorocyclopentane

| m/z | Relative Intensity (%) | Proposed Fragment |

| 142 | 1 | [C₅H₈³⁷Cl₂]⁺• (M+4) |

| 140 | 6 | [C₅H₈³⁵Cl³⁷Cl]⁺• (M+2) |

| 138 | 9 | [C₅H₈³⁵Cl₂]⁺• (M⁺) |

| 103 | 65 | [C₅H₈³⁵Cl]⁺ (Loss of •Cl) |

| 67 | 100 | [C₅H₇]⁺ (Loss of •Cl and HCl) |

| 41 | 40 | [C₃H₅]⁺ |

Data sourced from NIST WebBook.[4]

While the primary fragmentation pathways for cis- and trans-1,2-dichlorocyclopentane are similar, subtle differences in the relative abundances of fragment ions may arise due to stereochemical influences.[5]

Experimental Protocols

A robust and reproducible experimental protocol is fundamental for the accurate analysis of halogenated cyclopentane derivatives. GC-MS is the most common technique for these volatile compounds.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

-

Liquid-Liquid Extraction (LLE): Suitable for extracting analytes from aqueous samples using an immiscible organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Solid-Phase Extraction (SPE): Used to concentrate and purify analytes from complex matrices by passing the sample through a cartridge containing a sorbent material.

-

Purge and Trap (P&T) / Headspace Analysis: Ideal for volatile organic compounds (VOCs) in water or solid samples. The volatile analytes are purged from the sample using an inert gas and trapped on a sorbent before being introduced into the GC-MS.[6][7][8]

Caption: Sample preparation workflow for GC-MS analysis.

GC-MS Method for Dichlorocyclopentane Isomers

This protocol is specifically designed for the separation and analysis of dichlorocyclopentane isomers but can be adapted for other halogenated cyclopentanes.[9]

-

Gas Chromatograph: Standard GC system with a split/splitless injector.

-

Column: A polar stationary phase is recommended for separating isomers. A Polyethylene Glycol (PEG) based column (e.g., WAX column) is a good choice. A mid-polarity phase like a 50% Phenyl Polysiloxane can also be effective.

-

Example Column: DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

-

Carrier Gas: Helium or Hydrogen at a constant flow of 1-2 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (can be adjusted for trace analysis).

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 180 °C.

-

Final Hold: Hold at 180 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

LC-MS/MS Method for Less Volatile Derivatives

For less volatile or thermally labile halogenated cyclopentane derivatives, LC-MS/MS is the preferred method.

-

Liquid Chromatograph: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

Start with 5% B, hold for 1 minute.

-

Linear gradient to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

-

MS/MS Analysis: Selected Reaction Monitoring (SRM) for quantitative analysis, using specific precursor-product ion transitions.

Conclusion

The mass spectrometric analysis of halogenated cyclopentane derivatives is a multifaceted task that requires a thorough understanding of ionization processes, fragmentation mechanisms, and chromatographic principles. By selecting the appropriate ionization technique and carefully interpreting the resulting mass spectra, particularly the characteristic isotopic patterns and fragmentation pathways, researchers can confidently identify and quantify these important compounds. The detailed experimental protocols provided in this guide serve as a robust starting point for method development and routine analysis in pharmaceutical, environmental, and industrial laboratories.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Cyclopentane, 1,2-dichloro-, trans- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. A 12-Minute Purge and Trap GC/MS Analysis for Volatiles [restek.com]

- 7. os.copernicus.org [os.copernicus.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the IUPAC Nomenclature of 1-Chloro-3-methylcyclopentane Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the IUPAC nomenclature for the stereoisomers of 1-chloro-3-methylcyclopentane, a substituted cycloalkane with significant stereochemical complexity. Understanding the precise three-dimensional arrangement of atoms is paramount in fields such as drug discovery and materials science, where stereoisomerism can drastically alter a molecule's biological activity and physical properties.

Introduction to Stereoisomerism in 1-Chloro-3-methylcyclopentane

1-Chloro-3-methylcyclopentane possesses two stereocenters, at carbon 1 (C1) and carbon 3 (C3). A stereocenter is a carbon atom that is bonded to four different groups. The presence of 'n' stereocenters in a molecule can give rise to a maximum of 2n stereoisomers. Therefore, for 1-chloro-3-methylcyclopentane, there are 22 = 4 possible stereoisomers.

These stereoisomers can be classified into two main categories: enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other.

Cahn-Ingold-Prelog (CIP) Priority Rules and R/S Configuration

To unambiguously define the three-dimensional arrangement of substituents at each stereocenter, the Cahn-Ingold-Prelog (CIP) priority rules are employed.[1] This system assigns a priority (1, 2, 3, or 4) to each of the four groups attached to the stereocenter based on atomic number.[2]

The rules for assigning priority are as follows:

-

Atoms with higher atomic numbers receive higher priority.

-

If there is a tie, the atoms attached to the tied atoms are compared until a point of difference is found.

-

Multiple bonds are treated as multiple single bonds to the same type of atom.

Once priorities are assigned, the molecule is oriented so that the lowest priority group (4) is pointing away from the viewer. The sequence from priority 1 to 2 to 3 is then observed. If the sequence is clockwise, the configuration is designated as 'R' (from the Latin rectus, meaning right). If the sequence is counter-clockwise, the configuration is designated as 'S' (from the Latin sinister, meaning left).

The Four Stereoisomers of 1-Chloro-3-methylcyclopentane

Applying the CIP rules to the two stereocenters of 1-chloro-3-methylcyclopentane results in four possible stereoisomers:

-

(1R,3R)-1-chloro-3-methylcyclopentane

-

(1S,3S)-1-chloro-3-methylcyclopentane

-

(1R,3S)-1-chloro-3-methylcyclopentane

-

(1S,3R)-1-chloro-3-methylcyclopentane

The relationship between these isomers is as follows:

-

(1R,3R) and (1S,3S) are a pair of enantiomers.

-

(1R,3S) and (1S,3R) are a pair of enantiomers.

-

Any other pairing, for example (1R,3R) and (1R,3S), are diastereomers.

Cis/Trans Isomerism and its Relation to R/S Configuration

In cyclic compounds, the relative orientation of substituents on the ring can be described using the terms cis and trans. Cis indicates that the substituents are on the same side of the ring, while trans indicates they are on opposite sides.[3]

For 1-chloro-3-methylcyclopentane:

-

cis-1-chloro-3-methylcyclopentane refers to the isomers where the chlorine atom and the methyl group are on the same face of the cyclopentane (B165970) ring. This corresponds to the (1R,3S) and (1S,3R) configurations.[4] These two isomers are enantiomers of each other.

-

trans-1-chloro-3-methylcyclopentane refers to the isomers where the chlorine atom and the methyl group are on opposite faces of the ring. This corresponds to the (1R,3R) and (1S,3S) configurations.[2][5] These two isomers are also enantiomers of each other.

The following diagram illustrates the logical flow for determining the full IUPAC name of a stereoisomer of 1-chloro-3-methylcyclopentane.

Caption: Logical workflow for the IUPAC nomenclature of 1-chloro-3-methylcyclopentane stereoisomers.

Conformational Analysis and Stereoisomer Stability

Cyclopentane exists in non-planar conformations, primarily the envelope and twist forms, to relieve ring strain. The substituents in 1-chloro-3-methylcyclopentane will occupy either axial-like or equatorial-like positions in these conformations. The relative stability of the stereoisomers is influenced by the steric interactions between the substituents.

Generally, conformations that minimize steric hindrance are more stable. In the case of 1,3-disubstituted cyclopentanes, the cis isomer can often adopt a conformation where both substituents are in equatorial-like positions, which is sterically favorable. In the trans isomer, one substituent is typically in an axial-like position and the other in an equatorial-like position. The larger the substituent, the greater the steric strain it experiences in an axial-like position.

A detailed analysis of the conformational energies would require computational chemistry methods.

Quantitative Data Summary

| Stereoisomer | IUPAC Name | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| (1R,3R)-1-chloro-3-methylcyclopentane | trans-1-chloro-3-methylcyclopentane | Data not available | Data not available |

| (1S,3S)-1-chloro-3-methylcyclopentane | trans-1-chloro-3-methylcyclopentane | Data not available | Data not available |

| (1R,3S)-1-chloro-3-methylcyclopentane | cis-1-chloro-3-methylcyclopentane | Data not available | Data not available |

| (1S,3R)-1-chloro-3-methylcyclopentane | cis-1-chloro-3-methylcyclopentane | Data not available | Data not available |

Note: The relative energies are calculated with respect to the most stable conformer.

Experimental Protocols for Stereoisomer Differentiation

Distinguishing between the stereoisomers of 1-chloro-3-methylcyclopentane requires sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for differentiating diastereomers, as they have distinct NMR spectra. Enantiomers, however, have identical NMR spectra in an achiral solvent. To distinguish enantiomers, a chiral resolving agent or a chiral solvent can be used to induce diastereomeric interactions, leading to different chemical shifts.

Protocol for Diastereomer Analysis by 1H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the 1-chloro-3-methylcyclopentane isomer mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.

-

Data Acquisition: Acquire a 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: Analyze the chemical shifts and coupling constants of the protons, particularly those on C1 and C3 and the methyl group. Diastereomers will exhibit different chemical shifts for corresponding protons.

-

Quantification: The relative ratio of diastereomers can be determined by integrating the signals corresponding to each isomer.

The following diagram outlines the experimental workflow for NMR analysis.

Caption: Experimental workflow for the differentiation of 1-chloro-3-methylcyclopentane diastereomers by NMR.

X-ray Crystallography

X-ray crystallography provides the absolute configuration of a chiral molecule by determining the three-dimensional arrangement of atoms in a crystal. This technique is definitive but requires a suitable single crystal of the compound.

Protocol for Single-Crystal X-ray Crystallography:

-

Crystal Growth: Grow a single crystal of one of the enantiomerically pure stereoisomers. This is often the most challenging step and can be achieved through techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

Determination of Absolute Configuration: For chiral molecules, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Conclusion

The IUPAC nomenclature of 1-chloro-3-methylcyclopentane stereoisomers requires a systematic application of the Cahn-Ingold-Prelog rules to assign the absolute configuration (R/S) at each of the two stereocenters. The relative orientation of the substituents is described using cis/trans notation, which corresponds to specific pairs of enantiomers. The four stereoisomers consist of two pairs of enantiomers, with each pair being diastereomeric to the other. The differentiation and characterization of these stereoisomers are crucial for their application in stereospecific synthesis and drug development and can be achieved through advanced analytical techniques such as NMR spectroscopy and X-ray crystallography.

References

- 1. benchchem.com [benchchem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Draw the Cis-1-chloro-3-methylcyclopentane | Filo [askfilo.com]

- 4. cis-1-Chloro-3-methyl cyclopentane | C6H11Cl | CID 95369075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-(1S,3S)-1-chloro-3-methylcyclopentane | C6H11Cl | CID 95369076 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reaction mechanism of 3-methylcyclopentanol with thionyl chloride

An In-depth Technical Guide: The Reaction Mechanism of 3-Methylcyclopentanol (B93247) with Thionyl Chloride

Introduction

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in pharmaceutical and materials science.[1] Thionyl chloride (SOCl₂) is a premier reagent for this purpose, offering a distinct advantage over other methods like hydrohalogenation by avoiding harsh acidic conditions that can lead to carbocation rearrangements.[2] The reaction's stereochemical outcome is highly dependent on the conditions employed, particularly the presence or absence of a base such as pyridine (B92270).[3][4][5] This guide provides a detailed examination of the reaction between 3-methylcyclopentanol, a chiral secondary alcohol, and thionyl chloride, focusing on the mechanistic dichotomy that governs the product's stereochemistry.

Core Reaction Mechanisms

The reaction of a secondary alcohol like 3-methylcyclopentanol with thionyl chloride proceeds through an initial, common step: the formation of an alkyl chlorosulfite intermediate.[3][4][6] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[7] This activation step transforms the hydroxyl group into a much better leaving group.[1][8] From this intermediate, the reaction can diverge into two distinct pathways depending on the solvent system.

Sₙi Mechanism: Reaction without Pyridine (Retention of Stereochemistry)

In the absence of a base and typically in a non-polar solvent, the reaction proceeds through an Sₙi (Substitution Nucleophilic internal) mechanism.[3][4] This pathway is characterized by the retention of configuration at the stereocenter.[4][6]

The mechanism involves the decomposition of the alkyl chlorosulfite intermediate into a tight, intimate ion pair.[4] The resulting carbocation and the chlorosulfite anion are held closely together in a solvent cage.[5] The chloride ion is then delivered to the carbocation from the same face from which the leaving group departed.[6][7] This "internal return" of the chloride ion is the key feature of the Sₙi mechanism and is responsible for the observed retention of stereochemistry.[3][5] The driving force for this step is the favorable formation of gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3]

Caption: Sₙi reaction pathway of an alcohol with thionyl chloride.

Sₙ2 Mechanism: Reaction with Pyridine (Inversion of Stereochemistry)

The addition of a weak base, most commonly pyridine, dramatically alters the reaction mechanism and its stereochemical outcome.[4][5] In the presence of pyridine, the reaction proceeds via a classic Sₙ2 (Substitution Nucleophilic bimolecular) pathway, resulting in inversion of configuration at the chiral center.[3][8]

Pyridine serves two critical roles. First, it acts as a base to neutralize the HCl produced during the formation of the alkyl chlorosulfite intermediate.[8][9] Second, and more importantly, pyridine (a good nucleophile) attacks the sulfur atom of the alkyl chlorosulfite intermediate.[5] This attack displaces the chloride ion, which is now free in the solution as an external nucleophile.[4][5] This free chloride ion then performs a backside attack on the carbon atom bearing the leaving group, leading to the characteristic inversion of stereochemistry associated with the Sₙ2 mechanism.[2][3]

Caption: Sₙ2 reaction pathway in the presence of pyridine.

Data Presentation: Mechanistic Comparison

| Feature | Sₙi Mechanism (without Pyridine) | Sₙ2 Mechanism (with Pyridine) |

| Reagents | Alcohol, SOCl₂ | Alcohol, SOCl₂, Pyridine (or other tertiary amine) |

| Solvent | Typically non-polar, aprotic (e.g., ether, neat)[3] | Aprotic, can be polar or non-polar |

| Key Intermediate | Alkyl chlorosulfite, intimate ion pair[4][6] | Alkyl chlorosulfite, free chloride ion (Cl⁻)[5] |

| Stereochemistry | Retention of configuration[3][4][10] | Inversion of configuration[3][4][5] |

| Nucleophile | Internal chloride from the chlorosulfite group[4] | External, free chloride ion[4][5] |

| Kinetics | Second order: rate = k[ROH][SOCl₂][6] | Second order: rate = k[RO-SOCl-Py⁺][Cl⁻] |

| Rearrangements | Rare, as no free carbocation is formed[3] | Not a concern, characteristic of Sₙ2 reactions[8] |

| Byproducts | SO₂(g), HCl(g)[3] | SO₂(g), Pyridinium hydrochloride (precipitate)[7] |

Experimental Protocols

The following are representative protocols for the chlorination of 3-methylcyclopentanol under both Sₙi and Sₙ2 conditions. These procedures are adapted from general methods for converting secondary alcohols to alkyl chlorides.

Protocol 1: Synthesis of 3-Chloro-1-methylcyclopentane with Retention (Sₙi)

Objective: To synthesize 3-chloro-1-methylcyclopentane from 3-methylcyclopentanol with retention of stereochemistry.

Materials:

-

3-methylcyclopentanol (10.0 g, 0.1 mol)

-

Thionyl chloride (13.1 g, 8.0 mL, 0.11 mol)[7]

-

Anhydrous diethyl ether (100 mL)

-

Round-bottomed flask (250 mL), dropping funnel, reflux condenser, magnetic stirrer, ice-water bath, drying tube (CaCl₂).

Procedure:

-

Setup: Assemble a dry 250 mL round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.[7]

-

Reagents: Charge the flask with 3-methylcyclopentanol (10.0 g, 0.1 mol) and anhydrous diethyl ether (100 mL).

-

Cooling: Cool the stirred solution to 0 °C in an ice-water bath.[7]

-

Addition of Thionyl Chloride: Add thionyl chloride (8.0 mL, 0.11 mol) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 10 °C to control the exothermic reaction.[7] Gaseous byproducts (SO₂ and HCl) will be evolved.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until gas evolution ceases.

-

Workup: Carefully pour the reaction mixture into 100 mL of ice-cold water to quench any unreacted thionyl chloride. Separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize HCl), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation.

Protocol 2: Synthesis of 3-Chloro-1-methylcyclopentane with Inversion (Sₙ2)

Objective: To synthesize 3-chloro-1-methylcyclopentane from 3-methylcyclopentanol with inversion of stereochemistry.

Materials:

-

3-methylcyclopentanol (10.0 g, 0.1 mol)

-

Thionyl chloride (13.1 g, 8.0 mL, 0.11 mol)

-

Anhydrous pyridine (8.7 g, 8.9 mL, 0.11 mol)[7]

-

Anhydrous diethyl ether (150 mL)

-

Apparatus as described in Protocol 4.1.

Procedure:

-

Setup: Use the same apparatus setup as in Protocol 4.1, ensuring all glassware is scrupulously dry.

-

Reagents: Charge the flask with 3-methylcyclopentanol (10.0 g, 0.1 mol), anhydrous pyridine (8.9 mL, 0.11 mol), and anhydrous diethyl ether (150 mL).

-

Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (8.0 mL, 0.11 mol) dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C. A precipitate of pyridinium hydrochloride will form.[7]

-

Reaction: After the addition, allow the mixture to stir at room temperature for 4-6 hours.

-

Workup: Cool the mixture in an ice bath and add 50 mL of cold water. Filter the mixture to remove the pyridinium hydrochloride precipitate. Transfer the filtrate to a separatory funnel and separate the layers. Wash the organic layer with cold 5% HCl solution (to remove excess pyridine), followed by water, 5% sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator. Purify the resulting crude product by fractional distillation.

Conclusion

The reaction of 3-methylcyclopentanol with thionyl chloride is a classic example of how reaction conditions can be manipulated to achieve specific stereochemical outcomes. By omitting a base, chemists can leverage the Sₙi mechanism to produce an alkyl chloride with retention of configuration. Conversely, the addition of pyridine switches the pathway to a standard Sₙ2 mechanism, yielding a product with inverted stereochemistry. This level of control is invaluable in the stereospecific synthesis of complex molecules, particularly in the field of drug development where the chirality of a molecule can dictate its biological activity. Understanding these competing mechanisms is therefore essential for any scientist engaged in advanced organic synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgosolver.com [orgosolver.com]

- 4. SNi - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. careerendeavour.com [careerendeavour.com]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Thionyl chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Isomeric Formation of 1-Chloro-3-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1-chloro-3-methylcyclopentane, a substituted cycloalkane of interest in organic synthesis and as a potential building block in medicinal chemistry, predominantly proceeds via the free-radical chlorination of methylcyclopentane (B18539). This process invariably leads to a complex mixture of constitutional and stereoisomers. Understanding and controlling the formation of these isomers is crucial for applications where specific isomeric configurations are required. This technical guide provides a comprehensive overview of the synthetic routes, with a focus on the free-radical chlorination pathway, theoretical and experimental isomer distributions, and detailed analytical protocols for the separation and characterization of the resulting isomers.

Introduction to the Isomerism of 1-Chloro-3-methylcyclopentane

1-Chloro-3-methylcyclopentane (C₆H₁₁Cl) is a chiral molecule containing two stereocenters at the C1 and C3 positions. This gives rise to the potential for four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These stereoisomers can be grouped into two pairs of enantiomers. The diastereomeric relationship between these pairs is defined by the relative orientation of the chloro and methyl groups, designated as cis (on the same side of the ring) and trans (on opposite sides of the ring).

-

cis-1-chloro-3-methylcyclopentane: exists as a pair of enantiomers ((1S,3R) and (1R,3S)).

-

trans-1-chloro-3-methylcyclopentane: exists as a pair of enantiomers ((1R,3R) and (1S,3S)).

In addition to these stereoisomers, the synthesis of 1-chloro-3-methylcyclopentane from methylcyclopentane also yields constitutional isomers, where the chlorine atom is located at different positions on the carbon skeleton.

Synthetic Pathways for 1-Chloro-3-methylcyclopentane

Free-Radical Chlorination of Methylcyclopentane

The most common method for the preparation of 1-chloro-3-methylcyclopentane is the free-radical chlorination of methylcyclopentane. This reaction is typically initiated by ultraviolet (UV) light or a chemical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps.

Reaction Scheme:

The propagation step, which involves the abstraction of a hydrogen atom from methylcyclopentane by a chlorine radical, is the rate-determining and selectivity-determining step. The resulting alkyl radical then reacts with molecular chlorine to form the chlorinated product and a new chlorine radical.

dot

Figure 1: Free-Radical Chlorination Mechanism.

A representative experimental protocol for the photochemical chlorination of methylcyclopentane is as follows:

Materials:

-

Methylcyclopentane

-

Chlorine gas (or a suitable chlorine source like sulfuryl chloride)

-

Anhydrous sodium sulfate

-

A reaction vessel equipped with a gas inlet, a condenser, a magnetic stirrer, and a UV lamp.

Procedure:

-

Place methylcyclopentane in the reaction vessel and cool it in an ice bath.

-

Slowly bubble chlorine gas through the stirred solution while irradiating with a UV lamp. The reaction is exothermic and the temperature should be maintained between 0-10 °C.

-

Monitor the reaction progress by gas chromatography (GC).

-

Once the desired conversion is achieved, stop the chlorine flow and the UV irradiation.

-

Bubble nitrogen gas through the mixture to remove excess chlorine and HCl.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The resulting mixture of chlorinated products can be separated and purified by fractional distillation or preparative gas chromatography.

The distribution of constitutional isomers in the free-radical chlorination of methylcyclopentane is determined by the number of each type of hydrogen atom and their relative reactivities. Methylcyclopentane has primary, secondary, and tertiary hydrogens.

Table 1: Hydrogen Atom Inventory in Methylcyclopentane

| Hydrogen Type | Position | Number of Hydrogens |

| Primary (1°) | -CH₃ | 3 |

| Secondary (2°) | C2, C5 | 4 |

| Secondary (2°) | C3, C4 | 4 |

| Tertiary (3°) | C1 | 1 |

The relative reactivity of C-H bonds towards chlorination at room temperature is approximately: 3° > 2° > 1° . Literature values for the relative reactivity ratios vary, but a commonly cited ratio is 5:3.8:1 for tertiary:secondary:primary hydrogens, respectively.[1] Another source suggests a ratio of 4.4:3.3:1 .[2]

Using the 5:3.8:1 ratio, the theoretical distribution of monochlorinated products can be calculated as follows:

Table 2: Theoretical Distribution of Monochlorinated Methylcyclopentane Isomers

| Product | Hydrogen Type | Number of Hydrogens | Relative Reactivity | (No. of H) x (Reactivity) | % Yield |

| 1-chloro-1-methylcyclopentane | Tertiary (3°) | 1 | 5.0 | 5.0 | 14.8 |

| 1-chloro-2-methylcyclopentane | Secondary (2°) | 4 | 3.8 | 15.2 | 45.0 |

| 1-chloro-3-methylcyclopentane | Secondary (2°) | 4 | 3.8 | 15.2 | 45.0 |

| Chloromethylcyclopentane | Primary (1°) | 3 | 1.0 | 3.0 | 8.9 |

| Total | 12 | 38.4 | 100.0 |

Note: The yields for 1-chloro-2-methylcyclopentane and 1-chloro-3-methylcyclopentane are grouped as they both arise from the substitution of secondary hydrogens.

The stereoselectivity of the reaction (the ratio of cis to trans isomers) is generally low in free-radical reactions on cycloalkanes, often leading to a mixture of diastereomers. The planarity of the intermediate radical allows for the chlorine atom to attack from either face of the ring.

Synthesis from 3-Methylcyclopentanol (B93247)

An alternative route to 1-chloro-3-methylcyclopentane involves the nucleophilic substitution of 3-methylcyclopentanol. The stereochemical outcome of this reaction depends on the reagent and mechanism.

This method can provide stereochemical control depending on the reaction conditions. The reaction of an alcohol with thionyl chloride (SOCl₂) can proceed via an Sₙ2 or Sₙi mechanism.

Materials:

-

cis- or trans-3-methylcyclopentanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, for Sₙ2 pathway)

-

Diethyl ether (solvent)

Procedure for Sₙ2 (Inversion of Stereochemistry):

-

Dissolve the starting alcohol in pyridine.

-

Cool the solution in an ice bath and slowly add thionyl chloride with stirring.

-

Allow the reaction to proceed to completion.

-

Work up the reaction by pouring it into ice water and extracting with diethyl ether.

-

Wash the ether layer with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer and remove the solvent to obtain the product. This procedure, starting with cis-3-methylcyclopentanol, would be expected to yield trans-1-chloro-3-methylcyclopentane.

Procedure for Sₙi (Retention of Stereochemistry):

-

Dissolve the starting alcohol in a non-polar solvent like diethyl ether.

-

Slowly add thionyl chloride at low temperature.

-

After the reaction is complete, carefully quench with water.

-

Separate and dry the organic layer to isolate the product. This pathway would lead to retention of the original stereochemistry.

dot

Figure 2: Stereochemical outcome of the reaction of 3-methylcyclopentanol with SOCl₂.

Analytical Characterization of Isomers

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and quantification of the volatile isomers of 1-chloro-3-methylcyclopentane.

Instrumentation:

-

Gas chromatograph with a flame ionization detector (FID).

-

Capillary column: A non-polar or medium-polarity column is suitable for separating constitutional isomers. For chiral separations, a cyclodextrin-based chiral column is required.

GC Conditions for Constitutional Isomer Separation:

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.

This method will allow for the separation and quantification of 1-chloro-1-methylcyclopentane, 1-chloro-2-methylcyclopentane, 1-chloro-3-methylcyclopentane, and chloromethylcyclopentane. The relative peak areas can be used to determine the isomer distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of the isomers of 1-chloro-3-methylcyclopentane. The chemical shifts and coupling constants will differ for the cis and trans diastereomers.

Expected ¹³C NMR Spectral Data:

Based on available data for similar compounds, the following are expected chemical shift ranges.[3][4]

Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃)